molecular formula C10H10N4 B092534 [2,2'-Bipyridine]-4,4'-diamine CAS No. 18511-69-8

[2,2'-Bipyridine]-4,4'-diamine

Cat. No. B092534
CAS RN: 18511-69-8
M. Wt: 186.21 g/mol
InChI Key: WTHJTVKLMSJXEV-UHFFFAOYSA-N
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Description

2,2’-Bipyridine is an organic compound with the formula C10H8N2. This colorless solid is an important isomer of the bipyridine family. It is a bidentate chelating ligand, forming complexes with many transition metals .


Synthesis Analysis

2,2’-Bipyridine can be prepared by the dehydrogenation of pyridine using Raney nickel . Unsymmetrically substituted 2,2’-bipyridines can be prepared by cross-coupling reactions of 2-pyridyl and substituted pyridyl reagents .


Molecular Structure Analysis

Although bipyridine is often drawn with its nitrogen atoms in cis conformation, the lowest energy conformation both in solid state and in solution is in fact coplanar, with nitrogen atoms in trans position .


Chemical Reactions Analysis

A large number of complexes of 2,2’-bipyridine have been described. It binds metals as a chelating ligand, forming a 5-membered chelate ring .


Physical And Chemical Properties Analysis

2,2’-Bipyridine is a colorless solid with a melting point of 70 to 73 °C and a boiling point of 273 °C .

Safety And Hazards

2,2’-Bipyridine is considered toxic. It may form combustible dust concentrations in air. It is harmful if swallowed or in contact with skin .

Future Directions

Recent research has focused on the use of bipyridine derivatives in photosynthetic hydrogen evolution. The goal is to design molecular catalysts for hydrogen generation and allow their profitable implementation in devices .

properties

IUPAC Name

2-(4-aminopyridin-2-yl)pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4/c11-7-1-3-13-9(5-7)10-6-8(12)2-4-14-10/h1-6H,(H2,11,13)(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTHJTVKLMSJXEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1N)C2=NC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20902815
Record name NoName_3373
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20902815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2,2'-Bipyridine]-4,4'-diamine

CAS RN

18511-69-8
Record name 4,4'-Diamino-2,2'-bipyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

1.34 g of 4,4′-dinitro-2,2′-bipyridine-1,1′-dioxide was suspended in 75 mL of methanol under argon. The mixture was cooled to 0° C. then 0.5 g of 5% Pd/C was added followed by portion wise addition of 1.82 g of sodium borohydride over 10 minutes. The mixture was allowed to warm to room temperature then stirred for 48 hours. The mixture was filtered through a two inch plug of Celite.® Rotary evaporation of the filtrate yielded an off-white solid that was dissolved in 100 mL of 20% HCl. Insoluble residue was removed by filtration then the solution was washed with 100 mL of ether followed by neutralization to pH=8 using 50% NaOH. Cooling to 4° C. yielded a white precipitate which was collected by filtration. The solid was dried under vacuum overnight to yield the desired product as a white powder.
Quantity
1.34 g
Type
reactant
Reaction Step One
Quantity
1.82 g
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Quantity
0.5 g
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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